Phenyl 2-phenylethenesulfonate

Description

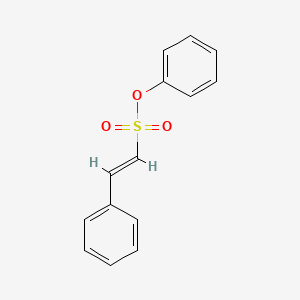

Structure

3D Structure

Properties

IUPAC Name |

phenyl (E)-2-phenylethenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c15-18(16,17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQFBVNMSNEFFS-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364364 | |

| Record name | phenyl (E)-2-phenylethenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5305-91-9 | |

| Record name | phenyl (E)-2-phenylethenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl 2 Phenylethenesulfonate and Its Derivatives

Direct Synthesis Approaches to Phenyl 2-phenylethenesulfonate

Direct synthesis methods provide a straightforward pathway to this compound, primarily through the coupling of phenol (B47542) derivatives with sulfonyl chlorides or by utilizing styrenesulfonic acid derivatives.

Esterification Reactions Involving Phenols and Sulfonyl Chlorides

The esterification of phenols with sulfonyl chlorides is a fundamental and widely employed method for the synthesis of arylsulfonates. researchgate.net This reaction involves the nucleophilic attack of the hydroxyl group of a phenol on the electrophilic sulfur atom of a sulfonyl chloride, leading to the formation of a sulfonate ester and hydrogen chloride. libretexts.orglibretexts.org

The general reaction can be summarized as follows:

Ar-OH + R-SO₂Cl → Ar-O-SO₂-R + HCl

Where Ar represents a phenyl group and R represents a 2-phenylethenyl group. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride produced. libretexts.orglibretexts.org The choice of solvent and reaction conditions can influence the yield and purity of the resulting this compound.

For instance, the reaction of phenol with (E)-2-phenylethenesulfonyl chloride would yield phenyl (E)-2-phenylethenesulfonate. The reactivity of the phenol can be enhanced by converting it to its more nucleophilic phenoxide form by treatment with a base like sodium hydroxide (B78521). libretexts.org

Table 1: Examples of Esterification Reactions

| Phenol Derivative | Sulfonyl Chloride | Product |

| Phenol | (E)-2-Phenylethenesulfonyl chloride | Phenyl (E)-2-phenylethenesulfonate |

| Substituted Phenol | (E)-2-Phenylethenesulfonyl chloride | Substituted Phenyl (E)-2-phenylethenesulfonate |

This table illustrates the general reactants for the synthesis of this compound and its substituted derivatives via esterification.

Strategies Utilizing Related Styrenesulfonic Acid Derivatives

An alternative direct approach involves the use of styrenesulfonic acid or its derivatives. For example, the sodium salt of (E)-2-phenylethenesulfonic acid is a commercially available compound. cymitquimica.comchem960.com This salt can potentially be converted to the corresponding sulfonyl chloride, which can then be reacted with phenol as described in the previous section.

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic synthesis, often achieved using reagents like thionyl chloride or phosphorus pentachloride. Once the (E)-2-phenylethenesulfonyl chloride is formed, it can readily undergo esterification with phenol to produce this compound.

Indirect Synthetic Routes via Precursors and Subsequent Functionalization

Indirect methods offer access to more complex derivatives of this compound by first synthesizing a precursor molecule that is then further modified.

Derivatization from (E)-2-Phenylethenesulfonyl Chloride

(E)-2-Phenylethenesulfonyl chloride is a key precursor for the synthesis of a wide array of derivatives. oup.comchemshuttle.commdpi.comnih.gov It can be synthesized from styrene (B11656) through treatment with sulfuryl chloride in N,N-dimethylformamide. oup.comnih.gov This versatile intermediate can then be reacted with various substituted phenols to generate a library of this compound derivatives.

The reaction of (E)-2-phenylethenesulfonyl chloride with different nucleophiles allows for the introduction of various functional groups into the final product. For example, its reaction with amines leads to the formation of sulfonamides, which are compounds of significant interest in medicinal chemistry. mdpi.comnih.gov

Utilization of 2-Formylphenyl-(E)-2-phenylethenesulfonate Intermediates

A sophisticated strategy involves the use of 2-formylphenyl-(E)-2-phenylethenesulfonate intermediates. These are typically generated in situ from the condensation of 2-hydroxybenzaldehydes with (E)-2-phenylethenesulfonyl chloride. researchgate.netresearchgate.net These intermediates are highly reactive and can undergo subsequent intramolecular reactions to form complex heterocyclic structures.

For instance, these intermediates have been utilized in one-pot syntheses to create novel pentacyclic-fused pyranochromenone and pyranoquinolinone benzosultone derivatives. researchgate.net They can also participate in intramolecular [3+2] cycloaddition reactions with various dipolarophiles to afford isoxazolidine, pyrrolidine (B122466), and pyrrolizidine-annulated benzosultones. researchgate.netnih.gov The use of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate these transformations. science.govnih.govacs.org

Table 2: Reactions of 2-Formylphenyl-(E)-2-phenylethenesulfonate Intermediates

| Reactant with Intermediate | Reaction Type | Product Type | Reference |

| 4-Hydroxycoumarins/4-Hydroxyquinolinone | O-sulfonylation/Knoevenagel condensation/hetero-Diels–Alder | Pentacyclic-fused pyranochromenone/pyranoquinolinone benzosultones | researchgate.net |

| Methyl or Phenylhydroxylamine, Sarcosine, L-proline | Intramolecular [3+2] cycloaddition | Isoxazolidine, pyrrolidine, and pyrrolizidine-annulated benzosultones | researchgate.netnih.gov |

| Dimedone, N,N-dimethylbarbituric acid | Domino Knoevenagel-hetero-Diels-Alder | Hexahydro-chromene and tetrahydro-pyrano[2,3-d]pyrimidine-annulated benzo-d-sultones | researchgate.net |

This table showcases the versatility of 2-formylphenyl-(E)-2-phenylethenesulfonate intermediates in synthesizing complex heterocyclic systems.

Approaches from Aryne Precursors for Arylsulfonate Synthesis

Arynes are highly reactive intermediates that can be employed in the synthesis of arylsulfonates. One modern approach utilizes 2-(trimethylsilyl)aryl triflates, known as Kobayashi precursors, to generate arynes under mild conditions. nih.govacs.org While initial attempts to directly add arylsulfonic acids to benzyne (B1209423) were not successful, a modified strategy involving a sulfonate aryne precursor has been developed. nih.gov

This method involves a cascade process that includes the regioselective nucleophilic addition to the aryne, which then triggers a Smiles–Truce rearrangement of the sulfonate group. nih.gov This transition-metal-free approach allows for the synthesis of hindered biaryl aminophenols from functionalized Kobayashi aryne precursors. nih.govacs.org Another strategy involves the direct synthesis of 2-formylarylsulfonates from aryne precursors, providing a novel route to ortho-hydroxyl-protected aryl aldehydes. researchgate.net

Advanced Catalytic Methods in the Synthesis of this compound Analogues

The synthesis of this compound and its analogues has been significantly advanced through the development of sophisticated catalytic methodologies. These methods offer improved efficiency, selectivity, and functional group tolerance compared to traditional synthetic routes. Predominantly, these advanced techniques involve transition-metal catalysis, with palladium, copper, and rhodium complexes playing a pivotal role in the formation of the core styrenesulfonate structure and its derivatives.

One of the cornerstone methodologies in this field is the palladium-catalyzed Heck reaction, which facilitates the coupling of aryl or vinyl halides with alkenes. organic-chemistry.org This reaction has been adapted for the synthesis of various vinyl sulfonates, which are key precursors to this compound analogues. The versatility of the Heck reaction allows for the introduction of a wide array of substituents on both the phenyl and styrenyl moieties, enabling the creation of a diverse library of analogues. nih.govmdpi.com The efficiency and stereoselectivity of the Heck reaction are highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. organic-chemistry.orgrsc.org For instance, the use of specific phosphine (B1218219) ligands can control the regioselectivity of the coupling, leading to the desired β-aryl sulfonate structure. nih.gov Furthermore, advancements in catalyst design, such as the development of palladacycle catalysts, have enabled these reactions to proceed under milder conditions and with lower catalyst loadings. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of this compound analogues, particularly for the introduction of the sulfonyl group. rsc.orgacs.orgacs.org Copper-catalyzed oxysulfonylation of vinylarenes with sodium sulfinates provides a direct route to β-ketosulfones, which are valuable derivatives. acs.orgorganic-chemistry.org This aerobic reaction proceeds under mild conditions and exhibits broad substrate scope. acs.org Mechanistic studies suggest the involvement of a radical cascade process initiated by a sulfonyl radical. acs.orgacs.org Similarly, copper-catalyzed hydroxysulfonylation of vinylarenes offers a pathway to β-hydroxysulfones. acs.org These copper-based methods are attractive due to the low cost and low toxicity of the catalyst compared to other transition metals.

Rhodium catalysis has also been explored for the synthesis of complex organic molecules, and its principles can be applied to the generation of this compound analogues. Rhodium catalysts are known to effectively cleave S-S bonds in disulfides, enabling the transfer of organothio groups to various organic substrates. mdpi.com This reactivity can be harnessed to introduce the sulfonate functionality. Furthermore, rhodium-catalyzed reactions have been employed in the synthesis of highly substituted heterocyclic compounds, demonstrating the potential for creating complex analogues of this compound. rsc.orgrsc.org

Olefin metathesis, a Nobel Prize-winning reaction, offers another strategic approach to the synthesis of substituted vinylsulfonates. nobelprize.orgrsc.org Ring-closing metathesis (RCM) of diene sulfonates can be utilized to construct cyclic analogues, while cross-metathesis allows for the coupling of different olefinic partners to generate a variety of substituted styrenesulfonate structures. sigmaaldrich.com The development of highly active and functional-group-tolerant ruthenium-based catalysts, such as Grubbs' and Schrock's catalysts, has made metathesis a viable and powerful tool in modern organic synthesis. nobelprize.orgrsc.orgsigmaaldrich.com

The following table summarizes key research findings on some of these advanced catalytic methods for the synthesis of analogues of this compound.

| Catalytic System | Reactants | Product Type | Key Findings & Conditions |

| Copper-Catalyzed Oxysulfonylation | Vinylarenes, Sodium Sulfinates | β-Ketosulfones | Aerobic conditions, Cu(MeCN)4PF6 catalyst, 1,10-phenanthroline (B135089) ligand, DMA solvent. Broad substrate scope with good functional group tolerance. acs.orgorganic-chemistry.org |

| Palladium-Catalyzed Heck Reaction | Aryl Halides, Alkenes | Substituted Vinylarenes | Pd(OAc)2 or other Pd(0) sources, phosphine ligands. Outstanding trans selectivity. Can be adapted for vinyl sulfonate synthesis. organic-chemistry.org |

| Palladium-Catalyzed Trifluoromethylation | Cyclohexenyl Sulfonates, TMSCF3 | Trifluoromethylated Alkenes | Pd(dba)2 or [(allyl)PdCl]2 catalyst with tBuXPhos ligand. Mild reaction conditions. nih.gov |

| Rhodium-Catalyzed S-S Bond Cleavage | Disulfides, Organic Substrates | Organosulfur Compounds | Rhodium complexes efficiently catalyze the transfer of organothio groups. mdpi.com |

| Olefin Metathesis (RCM) | Diene Sulfonates | Cyclic Sulfonates | Ruthenium-based catalysts (e.g., Grubbs' catalyst). Effective for forming cyclic structures. sigmaaldrich.com |

Chemical Reactivity and Transformation Pathways of Phenyl 2 Phenylethenesulfonate

Electrophilic and Nucleophilic Characterizations of the Compound

The reactivity of Phenyl 2-phenylethenesulfonate is characterized by both electrophilic and nucleophilic properties, which are influenced by the different functional groups within its structure. The phenyl group can act as a nucleophile in electrophilic aromatic substitution reactions. quora.com Its behavior can be modified by the presence of electron-donating or electron-withdrawing groups. quora.com For instance, when electron-rich groups like -OH or -NH2 are attached to the phenyl ring, it behaves as a nucleophile. Conversely, the presence of strong electron-withdrawing groups like -NO2 makes it act as an electrophile, susceptible to nucleophilic attack. quora.com

The vinyl sulfone moiety, on the other hand, is a potent electrophile. A study on the [3+2] cycloaddition reaction of an azomethine ylide with phenyl vinyl sulfone characterized the vinyl sulfone as having a strong electrophilic character. mdpi.com This electrophilicity is key to its reactivity in various addition and cycloaddition reactions.

Tandem Reaction Sequences Involving this compound Derivatives

Tandem reactions, also known as domino or cascade reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. This compound derivatives are versatile substrates in such transformations.

A solvent-dependent method has been developed for the synthesis of novel benzo-δ-sultone scaffolds utilizing this compound derivatives. nih.govresearchgate.net In this process, 2-formylphenyl-(E)-2-phenylethenesulfonate derivatives undergo a DBU-catalyzed reaction. nih.gov The reaction is presumed to proceed through a tandem sequence of O-sulfonylation, an intramolecular Baylis-Hillman reaction, and a subsequent 1,3-H shift or dehydration, depending on the solvent used. nih.govresearchgate.net

In dimethylformamide (DMF), the reaction between 2-hydroxybenzaldehydes and (E)-2-phenylethenesulfonyl chlorides, catalyzed by DBU, yields a variety of benzylbenzo[e] nih.govresearchgate.netoxathiin-4(3H)-one-2,2-dioxides in high yields. nih.gov In contrast, when the reaction of initially prepared 2-formylphenyl-(E)-2-phenylethenesulfonate derivatives is carried out in methanol (B129727) (MeOH), it produces a series of 3-[methoxy(phenyl)methyl]benzo[e] nih.govresearchgate.netoxathiine-2,2-dioxides in moderate to good yields. nih.gov

The Baylis-Hillman reaction is a coupling of an activated alkene with an aldehyde, catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or DBU. organic-chemistry.org The key step is the addition of the amine catalyst to the activated alkene to form a stabilized nucleophilic anion, which then adds to the aldehyde. organic-chemistry.org

| Solvent | Reactants | Product | Yield |

| DMF | 2-hydroxybenzaldehydes, (E)-2-phenylethenesulfonyl chlorides | Benzylbenzo[e] nih.govresearchgate.netoxathiin-4(3H)-one-2,2-dioxides | High |

| MeOH | 2-formylphenyl-(E)-2-phenylethenesulfonate derivatives | 3-[methoxy(phenyl)methyl]benzo[e] nih.govresearchgate.netoxathiine-2,2-dioxides | Moderate to Good |

Table 1: Solvent-Dependent DBU-Catalyzed Reactions of this compound Derivatives. nih.gov

Derivatives of this compound are effective dienophiles in domino Knoevenagel-hetero-Diels-Alder reactions, a powerful method for constructing polycyclic heterocyclic compounds. researchgate.netmdpi.comnih.govresearchgate.net

An efficient synthesis of novel pentacyclic thiopyrano indole-annulated benzo-δ-sultone derivatives has been achieved through an intramolecular domino Knoevenagel-hetero-Diels-Alder reaction of 2-formylphenyl (E)-2-phenylethenyl sulfonates and indoline-2-thiones in an aqueous medium. researchgate.net This reaction proceeds with good yields and high regio- and stereoselectivity. researchgate.net The initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound generates a dienophile tethered to a diene via a sulfonate linkage, which then undergoes an intramolecular hetero-Diels-Alder reaction. researchgate.net

Similarly, 2-formyl-4-phenyl (E)-2-phenylethenesulfonates have been reacted with dimedone and N,N-dimethylbarbituric acid in water in a one-pot domino Knoevenagel-hetero-Diels-Alder reaction to afford hexahydro-chromene and tetrahydro-pyrano[2,3-d]pyrimidine-annulated benzo-δ-sultones in moderate to excellent yields. researchgate.net

| Reactants | Product | Yield |

| 2-formylphenyl (E)-2-phenylethenyl sulfonates, indoline-2-thiones | Pentacyclic thiopyrano indole-annulated benzo-δ-sultones | Good |

| 2-formyl-4-phenyl (E)-2-phenylethenesulfonates, dimedone | Hexahydro-chromene-annulated benzo-δ-sultones | Moderate to Excellent |

| 2-formyl-4-phenyl (E)-2-phenylethenesulfonates, N,N-dimethylbarbituric acid | Tetrahydro-pyrano[2,3-d]pyrimidine-annulated benzo-δ-sultones | Moderate to Excellent |

Table 2: Domino Knoevenagel-Hetero-Diels-Alder Reactions of this compound Derivatives. researchgate.netresearchgate.net

Cycloaddition Reactions with this compound Moieties

Cycloaddition reactions are a class of pericyclic reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. This compound and its derivatives are valuable partners in these transformations.

The [3+2] cycloaddition reaction is a key method for the synthesis of five-membered heterocyclic compounds. mdpi.com Azomethine ylides are three-atom components that react with various dipolarophiles. mdpi.comresearchgate.net While direct studies on this compound are not extensively detailed, the reactivity of the analogous phenyl vinyl sulfone provides significant insight. A theoretical study of the [3+2] cycloaddition of an azomethine ylide with phenyl vinyl sulfone showed a low activation energy, indicating a high degree of reactivity. mdpi.com The reaction is highly polar, with a significant transfer of electron density from the nucleophilic azomethine ylide to the electrophilic phenyl vinyl sulfone. mdpi.com

(E)-N-(2-formylphenyl)-N-alkyl-2-phenylethenesulfonamide derivatives, which are structurally related to this compound, have been used in intramolecular [3+2] cycloadditions with azomethine ylides generated in situ from sarcosine, phenylglycine, and L-proline to synthesize novel pyrrolidine (B122466) or pyrrolizine-fused benzosultams. researchgate.net

Beyond [3+2] cycloadditions, the activated double bond in this compound and its derivatives makes them suitable for other pericyclic reactions, such as [4+2] cycloadditions (Diels-Alder reactions). uc.ptnih.govmdpi.com In these reactions, the vinyl sulfonate moiety can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The stereoselectivity of these reactions is often high, leading to the formation of complex polycyclic structures. nih.govmdpi.com

For instance, the reaction of this compound with bromine in acetic acid results in the addition of bromine across the double bond, a reaction that can be a precursor to further transformations. thieme-connect.de

Functionalization of the Phenylethene Moiety

The phenylethene (or styryl) group in this compound is activated towards nucleophilic attack and cycloaddition reactions due to the electron-withdrawing nature of the sulfonate group. This reactivity allows for a range of functionalization reactions.

Cycloaddition Reactions:

The double bond of the phenylethene moiety can participate in various cycloaddition reactions, providing access to cyclic and heterocyclic systems.

Diels-Alder Reaction: The phenylethene group can act as a dienophile in [4+2] cycloaddition reactions. sigmaaldrich.comorganic-chemistry.org For instance, derivatives of this compound, such as 2-formylphenyl-(E)-2-phenylethenesulfonate, have been shown to undergo intramolecular aza-Diels-Alder reactions. uc.pt In these reactions, an in-situ generated diene reacts with the phenylethenesulfonate dienophile to yield complex polycyclic structures. uc.pt The reaction is facilitated by the electron-withdrawing sulfonate group which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org

[3+2] Cycloaddition Reactions: The activated double bond of vinyl sulfones, which are structurally related to this compound, readily participates in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides. semanticscholar.org These reactions are a powerful tool for the construction of five-membered heterocyclic rings. For example, the reaction of an azomethine ylide with phenyl vinyl sulphone proceeds with high regioselectivity and stereoselectivity to yield spirooxindoles. semanticscholar.org Theoretical studies suggest that these reactions have a high polar character and low activation energy. semanticscholar.org While not directly demonstrated on this compound itself, similar reactivity is anticipated.

Table 1: Cycloaddition Reactions of this compound and Analogs

| Reaction Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Intramolecular aza-Diels-Alder | 2-formylphenyl-(E)-2-phenylethenesulfonate derivative | Polyheterocycles | High stereoselectivity uc.pt |

| [3+2] Cycloaddition | Phenyl vinyl sulphone, Azomethine ylide | Spirooxindole | High regioselectivity and stereoselectivity semanticscholar.org |

Transformations Involving the Phenyl Ester Group

The phenyl sulfonate ester group is a key functional handle that can undergo several transformations, primarily involving the cleavage of the sulfur-oxygen (S-O) or carbon-oxygen (C-O) bonds.

Cleavage Reactions:

The cleavage of the phenyl sulfonate ester can be achieved under various conditions, leading to the formation of sulfonic acids, other sulfonate esters, or sulfonamides.

Nucleophilic Cleavage: The sulfur atom of the sulfonate ester is electrophilic and can be attacked by nucleophiles. This can lead to the cleavage of the S-O bond. For instance, aryl sulfonate esters can react with nucleophiles, although they are generally considered stable. The stability of the phenyl sulfonate ester to nucleophilic attack is notable, showing high stability even towards reagents like sodium azide.

Reductive Cleavage: While many sulfonate esters are stable to mild reducing agents like sodium borohydride, specific reagents can effect cleavage. For example, some sulfonate esters can be reduced by strong reducing agents, though specific conditions for this compound are not widely reported.

Hydrolysis: The hydrolysis of phenyl sulfonate esters to the corresponding sulfonic acid and phenol (B47542) can be achieved under basic conditions. For example, treatment with sodium hydroxide (B78521) can cleave the ester bond.

Transesterification: The phenyl group can potentially be exchanged with other alkoxy groups under transesterification conditions, although this is less common for sulfonate esters compared to carboxylate esters.

Table 2: Transformations of the Phenyl Ester Group

| Transformation | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| Nucleophilic Cleavage | Strong nucleophiles | Sulfonic acid/salt and Phenol | Phenyl sulfonates show considerable stability. |

| Hydrolysis | NaOH (aq) | 2-phenylethenesulfonic acid, Phenol | Standard ester hydrolysis conditions. |

| Transesterification | Alcohol, Catalyst | New sulfonate ester, Phenol | Less common than for carboxylate esters. |

Applications of Phenyl 2 Phenylethenesulfonate in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

Phenyl 2-phenylethenesulfonate and its analogues serve as valuable synthetic building blocks for the assembly of complex molecules. nih.govsigmaaldrich.com Their utility stems from the presence of multiple reactive sites that can be selectively manipulated to build intricate molecular frameworks. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, while the activated double bond of the phenylethene moiety is susceptible to various addition reactions.

Derivatives of this compound are particularly useful. For instance, the introduction of a formyl group at the ortho-position of the phenyl ring, creating 2-formylphenyl-(E)-2-phenylethenesulfonate, transforms the molecule into a highly reactive precursor for a variety of heterocyclic compounds. acs.orgresearchgate.net In these derivatives, the molecule essentially acts as a linchpin, bringing together different components to construct complex polycyclic systems. The strategic placement of functional groups allows for sequential or cascade reactions to proceed from a single, versatile starting material.

The development of synthetic methodologies utilizing these building blocks has enabled access to a range of complex structures that would be challenging to synthesize through other means. nih.govgoogle.com The ability to pre-install key functional elements into the this compound scaffold provides a convergent and efficient approach to target molecules.

Utilization in Multicomponent Reactions and Cascade Processes

A significant application of this compound derivatives is in multicomponent reactions (MCRs) and cascade processes. beilstein-journals.orgresearchgate.net These reactions, where multiple starting materials react in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov

Specifically, 2-formylphenyl-(E)-2-phenylethenesulfonates, generated in situ from the condensation of 2-hydroxybenzaldehydes with (E)-2-phenylethenesulfonyl chloride, have been shown to participate in cascade reactions. acs.orgresearchgate.net One notable example is a one-pot, DBU-catalyzed condensation with 2-hydroxybenzaldehydes that proceeds via an O-sulfonylation/intramolecular Baylis-Hillman/1,3-H shift or dehydration tandem sequence to afford novel benzo-δ-sultone scaffolds. acs.orgresearchgate.net

Another example involves the reaction of in situ generated 2-formylphenyl-(E)-2-phenylethenesulfonates with compounds like 4-hydroxycoumarins or 4-hydroxyquinolinone in water. This process is believed to proceed through a cascade of O-sulfonylation, Knoevenagel condensation, and a hetero-Diels-Alder reaction, yielding complex tricyclic and tetracyclic products. The ability to orchestrate a series of transformations in a single pot highlights the power of using this compound derivatives to rapidly build molecular complexity.

Precursors for Structurally Diverse Chemical Architectures

The strategic design of reactions involving this compound and its derivatives has provided access to a wide array of structurally diverse chemical architectures, particularly heterocyclic compounds. mdpi.comwikipedia.org These heterocyclic systems are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds. openmedicinalchemistryjournal.com

The intramolecular reactions of appropriately substituted this compound derivatives are a powerful tool for constructing fused ring systems. For example, the DBU-catalyzed reaction of 2-formylphenyl-(E)-2-phenylethenesulfonate derivatives in methanol (B129727) leads to the formation of 3-[methoxy(phenyl)methyl]benzo[e] acs.orgCurrent time information in Bangalore, IN.oxathiine-2,2-dioxides. acs.org In a different solvent such as DMF, the same starting materials can be used to produce benzylbenzo[e] acs.orgCurrent time information in Bangalore, IN.oxathiin-4(3H)-one-2,2-dioxides. researchgate.net

The following table summarizes some of the diverse chemical architectures that have been synthesized using derivatives of this compound as precursors.

| Precursor Derivative | Reactant(s) | Key Reaction Type | Resulting Architecture |

| 2-Formylphenyl-(E)-2-phenylethenesulfonate | 2-Hydroxybenzaldehydes | DBU-catalyzed condensation | Benzylbenzo[e] acs.orgCurrent time information in Bangalore, IN.oxathiin-4(3H)-one-2,2-dioxides |

| 2-Formylphenyl-(E)-2-phenylethenesulfonate | Methanol | DBU-catalyzed reaction | 3-[Methoxy(phenyl)methyl]benzo[e] acs.orgCurrent time information in Bangalore, IN.oxathiine-2,2-dioxides |

| 2-Formylphenyl-(E)-2-phenylethenesulfonate | 4-Hydroxycoumarins | Cascade (O-sulfonylation/Knoevenagel/hetero-Diels-Alder) | Tricyclic systems |

| 2-Formylphenyl-(E)-2-phenylethenesulfonate | 4-Hydroxyquinolinone | Cascade (O-sulfonylation/Knoevenagel/hetero-Diels-Alder) | Tetracyclic systems |

These examples demonstrate the versatility of this compound as a starting point for generating a rich variety of complex molecular structures.

Development of Novel Reagents and Intermediates for Organic Transformations

This compound and its derivatives are instrumental in the development of novel reagents and the in-situ generation of reactive intermediates for organic transformations. The ability to generate a highly reactive species at the moment of its intended use is a key strategy in modern organic synthesis to overcome issues of instability and toxicity.

The in-situ formation of 2-formylphenyl-(E)-2-phenylethenesulfonates is a prime example. acs.orgresearchgate.net These intermediates are not typically isolated but are generated and immediately consumed in subsequent reaction steps. This approach avoids the handling of potentially reactive and unstable aldehydes. The generated intermediate then acts as a key component in various cycloaddition and condensation reactions.

Furthermore, the sulfonate moiety itself can be considered a reactive handle. The development of tailored sulfonate esters allows for the fine-tuning of reactivity. For instance, the synthesis of (1E)-phenyl-2-(3',4'-dihydroxyphenyl)ethenesulfonate derivatives highlights the design of specific reagents for potential applications as neuroprotective agents. researchgate.net This demonstrates a move towards creating specialized reagents based on the this compound core structure for targeted organic transformations.

Integration into Material Science Applications (e.g., as monomers or for resin production)

The applications of this compound extend beyond traditional organic synthesis into the realm of material science. Its structural motifs can be incorporated into polymers and resins to impart specific properties. elkaysilicones.com

A notable example is the synthesis of tailored perfluoro-unsaturated monomers for potential use in proton exchange membrane preparation. mdpi.com The compound (E)-phenyl 2-(4-perfluorooctyl)phenylethene sulfonate was synthesized and characterized for this purpose. mdpi.com The introduction of a perfluorinated tag onto the this compound backbone is a strategic approach to creating monomers for advanced functional materials. mdpi.com

| Property | Value |

| Compound Name | (E)-phenyl 2-(4-perfluorooctyl)phenylethene sulfonate |

| Appearance | Pale yellow solid |

| Melting Point | 47–51 °C |

| Molecular Formula | C₂₂H₁₂F₁₇O₃S⁺ |

| Calculated m/z [M+H]⁺ | 679.0230 |

| Found m/z [M+H]⁺ | 679.0238 |

The sodium salt of 2-phenyl-ethenesulfonic acid is also noted for its utility in polymerization processes and as a surfactant, indicating its role in the production of polymeric materials and formulations. While direct use of this compound in large-scale resin production is not extensively documented, the properties of related silicone resins suggest the potential for incorporating such sulfonate-containing monomers to enhance thermal stability and other performance characteristics of the final resin product. elkaysilicones.com

Spectroscopic and Structural Elucidation Techniques for Phenyl 2 Phenylethenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Phenyl 2-phenylethenesulfonate, both ¹H and ¹³C NMR are employed to assign the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The structure of this compound contains protons in three distinct regions: two aromatic phenyl rings and one vinylic (-CH=CH-) system. The vinylic protons are expected to appear as doublets, with the coupling constant (J-value) indicating the stereochemistry (cis or trans) of the double bond. The aromatic protons will typically resonate as complex multiplets in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carbons in the two phenyl rings and the two vinylic carbons. The chemical shifts are influenced by the electronegativity of the adjacent atoms, with carbons closer to the sulfonate group experiencing different electronic effects than those in the styryl moiety.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.20 - 7.80 | Multiplet (m) | Aromatic protons (10H) |

| ¹H | 6.50 - 7.50 | Doublet (d) | Vinylic proton (1H, -CH=) |

| ¹H | 6.50 - 7.50 | Doublet (d) | Vinylic proton (1H, =CH-) |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization. The molecular ion peak ([M]⁺) would confirm the compound's molecular formula (C₁₄H₁₂O₃S) and exact mass.

Collision-induced dissociation (CID) experiments on the molecular ion would reveal characteristic fragmentation pathways. For aromatic sulfonates, a common and diagnostic fragmentation is the loss of sulfur dioxide (SO₂), which involves a rearrangement process. nih.gov Other expected fragmentations include the cleavage of the sulfonate ester bond and fragmentations characteristic of the styryl group.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 260 | [M]⁺ | [C₁₄H₁₂O₃S]⁺ | Molecular Ion |

| 196 | [M - SO₂]⁺ | [C₁₄H₁₂O]⁺ | Loss of sulfur dioxide |

| 141 | [C₆H₅SO₂]⁺ | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |

| 103 | [C₈H₇]⁺ | [C₈H₇]⁺ | Styryl cation |

| 93 | [C₆H₅O]⁺ | [C₆H₅O]⁺ | Phenoxy cation |

Note: Fragmentation is predicted based on the known behavior of aromatic sulfonate esters. nih.govresearchgate.net

Infrared (IR) Spectroscopy Protocols for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. nih.gov The IR spectrum of this compound is expected to show strong and distinct absorption bands corresponding to its key structural features.

The most prominent peaks would be from the sulfonyl (S=O) group, which exhibits strong, characteristic asymmetric and symmetric stretching vibrations. vscht.cz Other key absorptions include those for the aromatic rings, the carbon-carbon double bond of the ethene linker, and the C-O-S linkage of the sulfonate ester.

Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic and Vinylic |

| 1680 - 1620 | C=C Stretch | Alkene |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1400 - 1300 | Asymmetric S=O Stretch | Sulfonyl (SO₂) |

| 1200 - 1100 | Symmetric S=O Stretch | Sulfonyl (SO₂) |

| 1000 - 800 | S-O-C Stretch | Sulfonate Ester |

Note: Ranges are based on established correlations for organic functional groups. libretexts.orgpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly within its chromophores—the parts of the molecule that absorb light. The chromophore in this compound is the extended conjugated π-electron system comprising the two phenyl rings and the intervening carbon-carbon double bond.

This extended conjugation is expected to result in strong absorption bands in the UV region, corresponding to π → π* electronic transitions. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the presence of substituent groups. Compared to simple benzene, the extended styryl system is expected to cause a bathochromic (red) shift to longer wavelengths. youtube.com

Predicted UV-Vis Absorption for this compound

| Transition Type | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~250 - 280 nm | Phenyl-C=C-Phenyl conjugated system |

Note: Predicted values are based on the electronic properties of conjugated aromatic systems. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Should a suitable single crystal of this compound be obtained, this technique would provide an unambiguous solid-state molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking between the phenyl rings. While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis, using data from a related organic molecule as an example. researchgate.net

Example Crystallographic Data Table

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8975 |

| b (Å) | 11.6546 |

| c (Å) | 11.0648 |

| β (°) | 105.212 |

| Volume (ų) | 982.74 |

Note: The data presented is for 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one and serves only to illustrate the parameters determined by X-ray crystallography. researchgate.net

Theoretical and Computational Investigations of Phenyl 2 Phenylethenesulfonate

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates. nih.gov

To understand a chemical reaction, it is crucial to identify the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Computational methods can locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, which is a key determinant of the reaction kinetics. nih.gov

For reactions involving Phenyl 2-phenylethenesulfonate, such as its synthesis or subsequent transformations, an energy profile can be constructed. This profile plots the energy of the system as it progresses along the reaction coordinate, showing the relative energies of reactants, intermediates, transition states, and products.

Reaction coordinate mapping is a technique used to explore the potential energy surface of a chemical reaction to find the most favorable pathway. arxiv.orgarxiv.org This method is particularly useful for complex reactions where multiple steps or competing pathways are possible. By systematically changing the geometry along a presumed reaction coordinate (e.g., the distance between two reacting atoms), chemists can trace the minimum energy path from reactants to products. arxiv.orgresearchgate.net This approach helps confirm the steps predicted in a reaction mechanism and can reveal unexpected intermediates or alternative routes.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the movement of atoms and molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular behavior at finite temperatures. mdpi.com

For this compound, MD simulations could be used to:

Perform Conformational Analysis: The molecule possesses several rotatable bonds (e.g., around the sulfonate group and the ethylenic bridge). MD simulations can explore the different accessible conformations and determine their relative populations and the energy barriers for interconversion.

Analyze Dynamic Behavior: Simulations can model how the molecule interacts with solvent molecules or other species in a condensed phase, providing a dynamic picture of its behavior that goes beyond the static view of a single optimized structure.

Predictive Modeling of Reactivity and Selectivity in Organic Reactions

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound in various organic reactions. Through the application of quantum mechanical calculations and predictive models, a deeper understanding of the molecule's electronic structure and its influence on reaction outcomes can be achieved.

The reactivity of the vinyl group in vinyl sulfonates is a key area of investigation. nih.gov Theoretical studies on analogous compounds, such as vinyl sulfonate monomers, have utilized Density Functional Theory (DFT) to analyze the susceptibility of the vinyl group to different types of chemical attack. nih.gov For this compound, the electron-withdrawing nature of the sulfonate group, combined with the electronic effects of the two phenyl rings, significantly influences the electrophilicity of the double bond. This makes it a competent Michael acceptor. nih.gov

Predictive models can be used to quantify the reactivity of the double bond. For instance, calculations of the electrostatic potential surface and the energies of the Lowest Unoccupied Molecular Orbital (LUMO) can highlight the most probable sites for nucleophilic attack. The regioselectivity of additions to the double bond is typically governed by the stability of the resulting carbanionic intermediate. ucalgary.ca In the case of this compound, nucleophilic addition is predicted to occur at the carbon atom beta to the sulfonate group, due to the resonance stabilization provided by the adjacent phenyl group and the inductive effect of the sulfonate.

Furthermore, computational models can predict the regioselectivity of electrophilic aromatic substitution on the two phenyl rings. rsc.orgnih.gov By calculating the relative stabilities of the sigma-complex intermediates for substitution at different positions (ortho, meta, para) on both the phenyl ring of the ethenesulfonate group and the other phenyl ring, the most likely products can be identified. nih.gov Machine learning models, trained on large datasets of electrophilic aromatic substitution reactions, have also emerged as a powerful tool for predicting regioselectivity with high accuracy. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with chemical reactivity or biological activity, can also be developed for derivatives of this compound. researchgate.netmdpi.com By generating a series of virtual derivatives with different substituents on the phenyl rings, computational models can predict how these modifications would alter the compound's reactivity.

Below is an interactive data table showcasing hypothetical results from a computational study on the Michael addition of a model nucleophile to various substituted this compound derivatives. The data illustrates how electronic properties, calculated using DFT, can be used to predict reactivity.

Design of Novel this compound-based Systems using Computational Approaches

Computational approaches are instrumental in the rational design of novel molecules based on the this compound scaffold for a variety of applications. These methods allow for the in silico screening of virtual libraries of compounds, saving significant time and resources compared to traditional synthetic and testing workflows. mdpi.com

One area of application is the design of mechanism-based enzyme inhibitors. Aryl vinyl sulfonates have been identified as probes for protein tyrosine phosphatases (PTPs), where they act by forming a covalent bond with a cysteine residue in the active site via a Michael addition reaction. nih.govnih.gov Computational docking simulations can be used to model the binding of this compound derivatives within the active site of a target enzyme. These simulations help in optimizing the structure of the molecule to enhance binding affinity and selectivity. By introducing substituents that create favorable interactions with the amino acid residues of the active site, novel and more potent inhibitors can be designed.

Another application is the development of novel monomers for polymerization reactions. The reactivity of the vinyl group in this compound makes it a candidate for thiol-ene and Michael addition polymerizations. nih.govrsc.org Computational studies can predict how modifications to the phenyl rings will affect the polymerization kinetics and the properties of the resulting polymer. nih.gov For example, DFT calculations can be used to estimate the reaction enthalpies and activation barriers for the polymerization of different this compound-based monomers.

Furthermore, computational methods can guide the design of sulfonate ester-based systems with specific chemical properties, such as photoacid generators or prodrugs. rsc.orgnih.gov For instance, time-dependent DFT (TD-DFT) can be used to calculate the absorption spectra of novel this compound derivatives and predict their photochemical reactivity. rsc.org This allows for the design of compounds that can be activated by light of a specific wavelength. Similarly, by modeling the stability and release mechanisms of potential prodrugs, computational chemistry can aid in the design of molecules that deliver an active substance under specific physiological conditions. nih.gov

The following interactive data table presents a hypothetical example of a computational design project aimed at creating novel this compound-based enzyme inhibitors. The table includes calculated binding affinities and predicted inhibitory constants for a series of designed derivatives.

Future Perspectives and Emerging Research Avenues

Innovations in Sustainable and Efficient Synthetic Strategies for Phenyl 2-phenylethenesulfonate

Current synthetic methods for aromatic sulfonates often rely on traditional electrophilic aromatic substitution reactions, which can generate significant waste. Future research will likely focus on developing greener and more atom-economical synthetic routes. Innovations in this area could include:

Catalytic C-H Functionalization: Direct, catalyzed C-H sulfonation of styrene (B11656) or related precursors would represent a highly efficient method, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: Light-mediated reactions could offer mild and selective pathways to sulfonate esters, reducing the reliance on harsh reagents and high temperatures.

Biocatalytic Approaches: The use of engineered enzymes could provide highly selective and environmentally benign methods for the synthesis of complex sulfonates.

A comparative look at general sulfonation methods highlights the potential for innovation:

| Method | Description | Potential Advantages for Sustainable Synthesis |

| Classical Sulfonation | Treatment of aromatic compounds with oleum (B3057394) or sulfur trioxide. | Well-established and scalable. |

| Sulfonyl Halide Esterification | Reaction of a sulfonyl chloride with a phenol (B47542). | Can be high-yielding for specific substrates. |

| Transition-Metal Catalyzed Cross-Coupling | Coupling of an aryl halide with a sulfonate salt. | Offers good control over regioselectivity. |

| Electrochemical Synthesis | Anodic oxidation of sulfites in the presence of alcohols and alkenes. nih.gov | Can avoid the use of harsh chemical oxidants. nih.gov |

Exploration of Novel Reactivity Patterns and Undiscovered Transformation Pathways

The reactivity of sulfonate esters is well-established, with the sulfonate group acting as a good leaving group in nucleophilic substitution reactions. However, the specific juxtaposition of the phenyl and styrenyl moieties in this compound could give rise to unique reactivity. Future research could explore:

Intramolecular Cyclization Reactions: The proximity of the vinyl group and the phenyl rings might allow for novel cyclization pathways, leading to complex heterocyclic structures.

Radical-Mediated Transformations: The alkene functionality could be a handle for a variety of radical addition and cyclization reactions, expanding the synthetic utility of the molecule.

Transition-Metal Catalyzed Cross-Coupling Reactions: The sulfonate group itself could potentially participate in novel cross-coupling reactions, serving as a building block for more complex molecules.

Advanced Applications in Diverse Fields of Chemical Science beyond current scope

While specific applications for this compound are not documented, the broader class of aromatic sulfonates finds use in various fields. Future research could investigate the potential of this specific compound in areas such as:

Materials Science: The presence of both aromatic and vinyl groups suggests potential as a monomer for polymerization, leading to novel polymers with interesting optical or electronic properties.

Medicinal Chemistry: Sulfonate esters are known to be biologically active, and this compound could be explored as a scaffold for the development of new therapeutic agents.

Agrochemicals: The unique structural features of this compound could be leveraged to design new herbicides or pesticides with novel modes of action.

Integration with Catalytic Systems and Flow Chemistry Methodologies

Modern chemical synthesis is increasingly moving towards continuous manufacturing processes. The integration of this compound synthesis and derivatization into catalytic and flow chemistry systems could offer significant advantages in terms of efficiency, safety, and scalability. Future research in this area might focus on:

Heterogeneous Catalysis: The development of solid-supported catalysts for the synthesis of this compound would simplify product purification and catalyst recycling.

Continuous Flow Synthesis: Performing the synthesis in a continuous flow reactor could allow for precise control over reaction parameters, leading to higher yields and purities. rsc.orgresearchgate.net This approach can also enhance the safety of handling potentially hazardous reagents. rsc.org

Tandem Catalytic Reactions: Designing multi-step reaction sequences in a single, continuous flow process would significantly streamline the synthesis of complex molecules derived from this compound.

Leveraging Artificial Intelligence and Machine Learning for Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For a relatively unexplored compound like this compound, these computational tools could be particularly valuable:

Predicting Physicochemical Properties: AI models could be used to predict key properties of the molecule, such as its solubility, stability, and potential toxicity, guiding experimental efforts.

Reaction Outcome Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the most likely outcome of a given transformation, accelerating the discovery of new reactivity. chemai.iochemcopilot.com

De Novo Design of Analogs: Generative AI models could be used to design novel analogs of this compound with optimized properties for specific applications.

Catalyst Design: Machine learning can accelerate the discovery of new catalysts for sulfonation and other transformations by identifying promising candidates from vast chemical spaces. umn.eduacs.orgresearchgate.netu-tokyo.ac.jprsc.org

Q & A

Q. What are the recommended synthetic pathways for phenyl 2-phenylethenesulfonate, and how can purity be optimized during synthesis?

- Methodological Answer : this compound can be synthesized via sulfonation of styrene derivatives using sulfonic acid derivatives under controlled conditions. Optimizing purity involves iterative recrystallization with solvents like dichloromethane/hexane mixtures and monitoring via thin-layer chromatography (TLC) . For reproducibility, document reaction parameters (temperature, stoichiometry, catalyst) and validate purity using -NMR and high-performance liquid chromatography (HPLC) with a 5% phenyl column for separation .

Q. How should researchers characterize this compound to confirm structural identity?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- Spectroscopy : -NMR for proton environments (e.g., vinyl and aromatic protons), FT-IR for sulfonate ester peaks (~1350–1200 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns.

- Elemental Analysis : Verify sulfur content (±0.3% deviation) .

Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What are the best practices for storing this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to minimize photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like phenylvinyl sulfonic acid .

Advanced Research Questions

Q. How can experimental design principles address contradictions in reported spectral data for this compound?

- Methodological Answer : Use central composite design (CCD) to systematically vary synthesis conditions (e.g., solvent polarity, reaction time) and assess their impact on spectral outcomes. For conflicting NMR data, compare results across deuterated solvents (CDCl vs. DMSO-d) to identify solvent-induced shifts . Employ multivariate analysis (PCA or PLS) to isolate variables causing spectral discrepancies .

Q. What strategies improve reproducibility in catalytic applications of this compound?

- Methodological Answer :

- Substrate Characterization : Pre-functionalize metallic catalysts (e.g., Au nanoparticles) and characterize via TEM/XPS to ensure uniform surface interactions .

- Kinetic Studies : Track reaction progress using in-situ Raman spectroscopy to identify intermediate species. Calibrate instruments with internal standards (e.g., 4-nitrophenol) .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectral datasets and computational workflows in supplementary materials .

Q. How can researchers resolve conflicting bioactivity results for this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Use Hill slope models to compare EC values across studies. Validate assays with positive controls (e.g., cisplatin for cytotoxicity).

- Batch Effect Correction : Apply linear mixed-effects models to account for variability in cell lines or assay kits .

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) and perform heterogeneity testing (I) to identify outlier studies .

Data Management & Reporting

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer :

- QSAR Modeling : Use partial least squares regression (PLSR) with descriptors like logP, polar surface area, and Hammett constants. Validate models via leave-one-out cross-validation (LOOCV) .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points. Report p-values with Bonferroni correction for multiple comparisons .

Q. How should researchers handle large spectral datasets for this compound in publications?

- Methodological Answer :

- Raw Data : Deposit in repositories like Figshare or Zenodo with DOIs.

- Processed Data : Include peak lists (m/z, intensity) and integration values in appendices. Use heatmaps for comparative spectral visualization .

- Metadata : Document instrument parameters (e.g., NMR pulse sequences, HPLC gradient profiles) to enable replication .

Ethical & Methodological Compliance

Q. What ethical considerations apply when studying this compound in biological systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.